molecular formula C12H8O4 B12845204 5-(2-Formylphenyl)-2-furoic acid CAS No. 400744-92-5

5-(2-Formylphenyl)-2-furoic acid

Cat. No.: B12845204
CAS No.: 400744-92-5
M. Wt: 216.19 g/mol
InChI Key: DRZVKINNROAUIT-UHFFFAOYSA-N
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Description

Contextualization within Furan (B31954) Carboxylic Acid Chemistry and Substituted Furan Systems

Furan carboxylic acids are a class of organic compounds featuring a furan ring with one or more carboxylic acid groups. drugbank.com 2-Furoic acid, a simple example, consists of a furan ring with a carboxylic acid at the C2 position. wikipedia.orgnih.gov These compounds are derived from biomass and are considered important platform chemicals. elsevierpure.com The chemistry of furan and its derivatives is extensive, owing to the aromatic nature of the furan ring, which makes it susceptible to electrophilic substitution and other transformations. numberanalytics.com

Substituted furan systems are foundational in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials. numberanalytics.combenthamdirect.comresearchgate.net The nature and position of substituents on the furan ring profoundly influence its electronic properties and reactivity. numberanalytics.com For instance, electron-donating groups can direct electrophilic attack to the 5-position, while electron-withdrawing groups may direct it to the 2-position. numberanalytics.com In the case of 5-(2-Formylphenyl)-2-furoic acid, the furan core is disubstituted, placing it within the context of multifunctionalized furans, which are crucial building blocks for bioactive compounds and other valuable synthetic targets. benthamdirect.com

The synthesis of substituted furans can be achieved through various strategies, including the functionalization of existing furan moieties and organocatalytic approaches. benthamdirect.com The presence of both a carboxylic acid and a formylphenyl group on the furan ring in this compound provides multiple points for further chemical modification.

Significance in Contemporary Chemical Research Paradigms and Synthetic Building Blocks

The significance of this compound in modern chemical research lies in its potential as a versatile synthetic building block. Furan derivatives, in general, are widely utilized in organic synthesis due to their capacity to undergo a variety of reactions. numberanalytics.com Furan-2,5-dicarboxylic acid (FDCA), a related compound, is a well-known building block for producing bio-based polymers, highlighting the industrial relevance of furan dicarboxylic acids. rsc.orgresearchgate.net

The bifunctional nature of this compound, possessing both a carboxylic acid and an aldehyde (formyl) group, makes it a valuable precursor for the synthesis of more complex molecules. The carboxylic acid can be converted into esters, amides, or other derivatives, while the aldehyde can participate in reactions such as Schiff base formation, aldol (B89426) condensations, and oxidations. ijbpas.com This dual reactivity allows for the construction of intricate molecular frameworks. Compounds with similar structural motifs have been investigated for their potential in medicinal chemistry, including antioxidant, anti-inflammatory, and antimicrobial activities. ontosight.aiontosight.ai

Overview of Functional Group Interactions and Strategic Chemical Design

The chemical behavior of this compound is governed by the interplay of its constituent functional groups: the furan ring, the carboxylic acid, the phenyl ring, and the formyl group. The furan ring, an aromatic heterocycle, provides a rigid scaffold. acs.org The carboxylic acid group attached to the furan ring is acidic and can engage in hydrogen bonding. acs.org

The formyl group (an aldehyde) on the phenyl ring is an electrophilic center and can react with various nucleophiles. The relative positioning of the formyl group and the point of attachment to the furan ring (ortho position) can lead to specific intramolecular interactions that influence the molecule's conformation and reactivity. This strategic design, where functional groups are placed in proximity to enable specific chemical transformations, is a key concept in modern organic synthesis.

Table of Compound Properties

PropertyValue
Compound Name This compound
Molecular Formula C12H8O4
Molecular Weight 216.19 g/mol
CAS Number 400744-92-5 ontosight.ai
Class Furan Carboxylic Acids ontosight.ai

Table of Related Furan Compounds

Compound NameMolecular FormulaKey Features
2-Furoic AcidC5H4O3A furan ring with a carboxylic acid at the 2-position. wikipedia.orgnih.gov
5-Formyl-2-furoic acidC6H4O4A furan ring with a formyl group at the 5-position and a carboxylic acid at the 2-position. sigmaaldrich.comnih.gov
Furan-2,5-dicarboxylic acid (FDCA)C6H4O5A furan ring with carboxylic acids at the 2- and 5-positions; a key bio-based polymer building block. rsc.orgresearchgate.net
5-(2,5-Dichlorophenyl)-2-furoic acidC11H6Cl2O3A furan-2-carboxylic acid with a dichlorophenyl substituent at the 5-position. drugbank.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

400744-92-5

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

5-(2-formylphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C12H8O4/c13-7-8-3-1-2-4-9(8)10-5-6-11(16-10)12(14)15/h1-7H,(H,14,15)

InChI Key

DRZVKINNROAUIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 5 2 Formylphenyl 2 Furoic Acid and Its Derivatives

Classical and Convergent Synthesis Strategies for the Furan (B31954) and Phenyl Moieties

The construction of the core 5-(2-Formylphenyl)-2-furoic acid structure often involves the strategic combination of pre-functionalized furan and phenyl rings. These classical approaches provide foundational methods for accessing the target molecule.

Aldehyde-Furan Condensation and Esterification Approaches

One established method involves the condensation of an aldehyde with a furan derivative. Specifically, aldehydes can react with methyl 2-furoate in the presence of a strong acid, such as concentrated sulfuric acid, to yield bis(5-carbomethoxy-2-furyl)methoxy derivatives. scispace.com This reaction proceeds via the protonation of the aldehyde, followed by a nucleophilic attack from the electron-rich furan ring. scispace.com The reactivity of aromatic aldehydes in this condensation is influenced by the substituents on the benzene (B151609) ring; electron-donating groups can hinder the reaction, while electron-withdrawing groups can increase the yield. scispace.com

Following the condensation, or in a separate pathway, esterification of a furoic acid derivative is a key step. Furoic acid can be esterified by reacting it with an alcohol, such as methanol (B129727), in a process that facilitates further functionalization. scispace.com

Carboxylic Acid and Aldehyde Functionalization Routes from Precursors

The synthesis of this compound can also be approached by starting with precursors that already contain the furan and phenyl moieties, followed by the introduction or modification of the carboxylic acid and aldehyde functional groups. For instance, 2,5-furandicarboxylic acid (FDCA) serves as a versatile precursor. The synthesis of FDCA can be achieved through the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical derived from the acid-catalyzed dehydration of C6 sugars like glucose and fructose. mdpi.com The oxidation of HMF to FDCA can proceed through intermediates such as 2,5-diformylfuran (DFF) or 5-hydroxymethylfuran-2-carboxylic acid (HMFCA). mdpi.com

Similarly, the functionalization of furan derivatives with aldehyde groups is a critical transformation. The Cannizzaro reaction, a disproportionation reaction of an aldehyde in the presence of a strong base, can be used to produce furoic acid from furfural (B47365). researchgate.netacs.org However, this method also yields furfuryl alcohol as a byproduct. researchgate.net Modern approaches focus on the selective oxidation of furfural to furoic acid using various catalysts to improve yield and selectivity. acs.orgresearchgate.net

Catalytic Synthesis Innovations for Substituted Furoic Acids and Formylphenyl Compounds

Recent advancements in catalysis have opened new avenues for the efficient and selective synthesis of substituted furoic acids and formylphenyl compounds, offering alternatives to classical methods.

Transition Metal-Mediated C-H Activation and Arylation (e.g., Ru(II)-Catalyzed C3-H Arylation of Furan Moieties)

Transition metal catalysis, particularly involving C-H activation, has emerged as a powerful tool for the direct functionalization of furan rings. Ruthenium(II) catalysts have been effectively used for the C3-H arylation of the furan moiety. thieme-connect.comresearchgate.netmathnet.ru This approach often utilizes a directing group to achieve high regioselectivity. For example, the benzimidazol-2-yl group has been employed as a directing group in the Ru(II)-catalyzed C3-H arylation of 2-(furan-2-yl)benzimidazoles with aryl bromides. researchgate.netmathnet.ru This method provides a direct way to introduce aryl substituents at the C3 position of the furan ring, a modification that is often challenging to achieve through other means. mathnet.ru The development of η6-arene-free monocyclometalated ruthenium catalysts has allowed these C-H arylation reactions to proceed under milder conditions, thereby increasing functional group tolerance. nih.gov

Table 1: Overview of Ru(II)-Catalyzed C-H Arylation of Furan Derivatives
Catalyst SystemDirecting GroupPosition of ArylationKey AdvantagesReference
[RuCl2(p-cymene)]2 / Pivalic AcidBenzimidazol-2-ylC3High selectivity, use of a removable directing group researchgate.netmathnet.ru
Ru(II) catalyst2-Furoyl-1-methylimidazoleC3Selective C3-H arylation, subsequent nucleophilic substitution thieme-connect.com

Electrochemical Synthesis Pathways for Related Furan Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of furan derivatives. These methods can operate under mild, oxidant- and metal-free conditions. nih.gov For instance, the electrochemical oxidative intramolecular cyclization of 2-alkynylphenols with diselenides has been developed to produce a variety of substituted-benzo[b]furans. nih.gov Another electrochemical approach involves triggering chain reactions for the conversion of furan derivatives. In one example, 2-methylfuran (B129897) is oxidized to a cation radical, which then reacts with a derivative of 2,5-dimethylfuran. nih.govosti.gov This method demonstrates high Faradaic efficiency due to the regeneration of the radical species. nih.govosti.gov Electrocatalytic oxidation has also been employed to convert furfural into valuable chemicals like 5-hydroxy-2(5H)-furanone using metal chalcogenides as electrocatalysts. rsc.org

Biocatalytic and Biotransformation Approaches (e.g., from Bio-based Furans)

The use of biocatalysts, such as enzymes and whole-cell systems, is a rapidly growing area in the synthesis of furan-based chemicals, aligning with the principles of green chemistry. frontiersin.org These methods offer high selectivity and operate under mild reaction conditions. frontiersin.org For example, whole cells of Pseudomonas putida KT2440 have been used for the selective oxidation of furfural to furoic acid with high yields. frontiersin.org The catalytic activity of these whole-cell biocatalysts can be significantly enhanced by optimizing reaction conditions and media composition. frontiersin.org

Furthermore, recombinant E. coli cells expressing specific dehydrogenases have been engineered for the selective synthesis of furoic acid from furfural. researchgate.net Biocatalytic reduction of 5-hydroxymethylfurfural (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) has been achieved using HMF-tolerant yeast strains. nih.gov More recently, a transaminase from Shimia marina has been reported for the scalable amination of biobased furanaldehydes, demonstrating the versatility of biocatalysis in producing a range of functionalized furans. researchgate.net

Table 2: Examples of Biocatalytic Transformations of Furan Derivatives
BiocatalystSubstrateProductKey FeaturesReference
Pseudomonas putida KT2440 (whole cells)FurfuralFuroic acidHigh yield and selectivity, potential for large-scale production frontiersin.org
Recombinant E. coli expressing 3-succinoylsemialdehyde-pyridine dehydrogenaseFurfuralFuroic acidSelective oxidation of furan aldehydes researchgate.net
Meyerozyma guilliermondii SC1103 (resting cells)5-Hydroxymethylfurfural (HMF)2,5-Bis(hydroxymethyl)furan (BHMF)High tolerance to HMF, selective reduction nih.gov
Transaminase from Shimia marina (SMTA)Biobased furanaldehydesFurfurylaminesScalable amination, broad substrate specificity researchgate.net

Mechanistic Studies of this compound Formation Pathways

While specific mechanistic studies exclusively for this compound are not extensively detailed in the public domain, its formation can be understood through the well-established principles of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgwikipedia.org This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between aryl groups. wikipedia.org

The logical synthetic route to this compound involves the coupling of a 5-halofuran-2-carboxylic acid derivative (e.g., 5-bromo-2-furoic acid) with 2-formylphenylboronic acid. The reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.org The general catalytic cycle, which is widely accepted for the Suzuki reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Catalytic Cycle:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, often stabilized by phosphine (B1218219) ligands. This species undergoes oxidative addition with the aryl halide (e.g., 5-bromo-2-furoic acid), where the palladium inserts itself into the carbon-halogen bond. This step forms a square planar Pd(II) complex. libretexts.orgchemrxiv.org The reactivity of the halide partner is typically in the order of I > OTf > Br >> Cl. wikipedia.org

Transmetalation: This step involves the transfer of the organic group from the organoboron compound (2-formylphenylboronic acid) to the palladium(II) center. wikipedia.org A base is crucial for this stage; it reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻). This "ate" complex is more reactive and facilitates the transfer of the 2-formylphenyl group to the palladium, displacing the halide. The exact mechanism of this transfer is still a subject of detailed study but is a critical, rate-influencing step. wikipedia.orgchemrxiv.org

Reductive Elimination: In the final step, the two organic ligands (the furoic acid moiety and the formylphenyl group) on the Pd(II) complex couple and are eliminated from the metal center. This forms the desired C-C bond of this compound and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The table below summarizes the key transformations in the proposed Suzuki-Miyaura pathway.

StepReactantsKey TransformationProduct of Step
Oxidative Addition Pd(0) Complex, 5-Bromo-2-furoic acidInsertion of palladium into the Carbon-Bromine bond.Aryl-Palladium(II)-Halide complex
Transmetalation Aryl-Pd(II)-Halide, 2-FormylphenylboronateTransfer of the formylphenyl group from boron to palladium.Diaryl-Palladium(II) complex
Reductive Elimination Diaryl-Palladium(II) complexFormation of a new Carbon-Carbon bond.This compound, Pd(0) Complex

This table illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling as applied to the synthesis of this compound.

Computational and kinetic studies on related Suzuki-Miyaura reactions have provided deeper insights. For instance, depending on the ligands and reactants, either oxidative addition or transmetalation can be the rate-determining step. chemrxiv.orgacs.org The choice of ligands, base, and solvent significantly influences the efficiency and rate of each step in the cycle.

Process Intensification and Scalability Considerations in Synthetic Development

Scaling up the synthesis of a fine chemical like this compound from the laboratory bench to an industrial scale presents numerous challenges. Process intensification aims to develop manufacturing processes that are safer, more efficient, and more sustainable. For a palladium-catalyzed synthesis, key considerations include catalyst efficiency, reaction conditions, and downstream processing. rsc.org

Catalyst and Reaction Conditions: The cost of palladium makes catalyst performance paramount. Key metrics include turnover number (TON) and turnover frequency (TOF). High catalyst loading, common in lab-scale synthesis, is often economically prohibitive on a larger scale. organic-chemistry.org Strategies to improve efficiency include using highly active ligands, which can stabilize the palladium catalyst and accelerate the reaction, allowing for lower catalyst concentrations. mdpi.com The choice of base and solvent is also critical; they must be effective, inexpensive, and environmentally benign. For example, potassium carbonate is a common, cost-effective base used in Suzuki couplings. nih.gov

Reactor Technology and Process Control: Moving from batch reactors to continuous flow systems is a major trend in process intensification. rsc.org A fixed-bed flow reactor, for instance, can be used for large-scale reactions. rsc.org This technology offers superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for steady-state operation, leading to consistent product quality. Removing reaction by-products, such as water or salts, can be crucial to prevent catalyst deactivation or product degradation. rsc.org

Downstream Processing and Purification: The isolation and purification of the final product are critical scalability considerations. In the synthesis of related compounds like 2,5-furandicarboxylic acid (FDCA), product inhibition and poor solubility have been identified as technological challenges. researchgate.netmdpi.com Similar issues could arise with this compound. The purification process must efficiently remove the palladium catalyst (often to parts-per-million levels for pharmaceutical applications), unreacted starting materials, and by-products.

The following table outlines key scalability challenges and potential intensification strategies relevant to the synthesis of this compound.

ChallengePotential Process Intensification StrategyRationale
Catalyst Cost & Deactivation Use of highly active ligands; Heterogeneous or encapsulated catalysts; Continuous flow reactors.Reduces required catalyst loading, simplifies catalyst recovery and reuse, and improves stability. rsc.orgorganic-chemistry.org
Reaction Kinetics & Selectivity Optimization of temperature, pressure, and reagent concentrations; Use of flow chemistry for precise control.Enhances reaction rates and minimizes the formation of impurities, simplifying purification. rsc.org
Product Inhibition/Solubility Continuous removal of product from the reaction zone; Selection of appropriate solvent systems.Prevents feedback inhibition of the catalyst and facilitates handling and purification. rsc.orgresearchgate.net
Downstream Purification Use of scavenger resins for palladium removal; Crystallization-based purification.Ensures high product purity required for applications and compliance with regulatory standards.
Sustainability & Waste Solvent recycling; Use of greener solvents (e.g., water, ethanol); Atom-economical reaction design.Reduces the environmental impact and operational costs of the manufacturing process. researchgate.net

This table summarizes general challenges and strategies in scaling up palladium-catalyzed cross-coupling reactions, which are applicable to the synthesis of this compound.

Ultimately, developing a scalable process for this compound requires a multidisciplinary approach, integrating reaction engineering, catalyst science, and green chemistry principles to create an economically viable and sustainable manufacturing route.

Chemical Reactivity and Mechanistic Investigations of 5 2 Formylphenyl 2 Furoic Acid Scaffolds

Reactivity of the Furan (B31954) Ring System in Conjugated Environments

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, exhibits a high degree of reactivity, largely influenced by the electron-donating nature of the oxygen atom. pearson.compurechemistry.org This inherent reactivity is further modulated by the presence of the conjugated 2-formylphenyl substituent in the 5-position.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Furan undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609), a consequence of the oxygen atom's ability to increase electron density within the ring. pearson.comchemicalbook.com This heightened reactivity allows for reactions to occur under milder conditions. pearson.com The regioselectivity of these reactions is a critical aspect, with electrophilic attack preferentially occurring at the C2 and C5 positions. pearson.comnumberanalytics.com This preference is attributed to the superior stability of the carbocation intermediate formed during the reaction, which is stabilized by resonance involving the oxygen's lone pair of electrons. pearson.comvaia.com Substitution at the C2 position allows for the delocalization of the positive charge over three resonance structures, two of which directly involve the oxygen atom, leading to greater stability compared to the intermediate formed from attack at the C3 position. chemicalbook.comvaia.com

In the context of 5-(2-formylphenyl)-2-furoic acid, the 5-position is already substituted. The presence of the electron-withdrawing carboxylic acid group at the 2-position and the formylphenyl group at the 5-position significantly influences the regioselectivity of subsequent electrophilic substitutions. Electron-withdrawing groups generally deactivate the furan ring towards electrophilic attack. numberanalytics.comuomustansiriyah.edu.iq Therefore, any further substitution would likely be directed to the less deactivated available positions, primarily the 3- and 4-positions, with the precise outcome depending on the specific electrophile and reaction conditions.

FeatureDescription
Reactivity Furan is more reactive than benzene towards electrophilic aromatic substitution due to the electron-donating oxygen atom. pearson.comchemicalbook.com
Regioselectivity Substitution is favored at the C2 and C5 positions due to the enhanced stability of the resulting carbocation intermediate through resonance. pearson.comchemicalbook.comvaia.com
Influence of Substituents Electron-withdrawing groups, such as the carboxylic acid and formylphenyl groups in the target molecule, deactivate the furan ring towards further electrophilic substitution. numberanalytics.comuomustansiriyah.edu.iq

Cycloaddition Reactions (e.g., Diels-Alder with Furoic Acid Esters as Dienes)

Furan and its derivatives can participate as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.com However, the aromatic character of furan makes it a less reactive diene compared to non-aromatic counterparts like cyclopentadiene. rsc.org The reaction is often reversible, and the stability of the furan ring can lead to unfavorable thermodynamics. researchgate.net

Despite the presence of an electron-withdrawing substituent, 2-furoic acid and its derivatives have been shown to be reactive dienes in Diels-Alder reactions, particularly with maleimide (B117702) dienophiles. researchgate.netrsc.orgrsc.org The reactivity can be significantly enhanced by using water as a solvent or by converting the furoic acid to its carboxylate salt. researchgate.netrsc.orgbiorizon.eu This approach allows for Diels-Alder reactions to proceed under mild conditions, even with relatively unreactive dienes. rsc.orgbiorizon.eu In the case of this compound, the furoic acid moiety could potentially act as a diene in a Diels-Alder reaction, leading to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. The presence of substituents on the furan ring can influence the endo/exo selectivity of the cycloaddition. rsc.org

Reaction TypeReactantsKey Features
Diels-Alder Furoic acid derivatives (diene) and maleimides (dienophile)Reaction is possible despite the electron-withdrawing nature of the carboxyl group. researchgate.netrsc.orgrsc.org Water as a solvent and conversion to the carboxylate salt enhance reactivity. researchgate.netrsc.orgbiorizon.eu

Ring-Opening and Rearrangement Mechanisms of Substituted Furans

The furan ring can undergo ring-opening and rearrangement reactions under various conditions, often initiated by oxidation or acid catalysis. pharmaguideline.comchim.it The Achmatowicz rearrangement, for instance, is an oxidative ring expansion of 2-hydroxymethylfurans to form six-membered dihydropyranones. chim.itthieme-connect.com This transformation highlights the furan ring's potential to serve as a precursor to other heterocyclic systems.

Oxidative ring-opening of the furan ring can also be achieved using reagents like N-bromosuccinimide (NBS). researchgate.net Photochemically induced ring-opening is another known pathway for furan and its derivatives, often proceeding through a conical intersection of potential energy surfaces. aip.org Theoretical studies have investigated the atmospheric oxidation of furans initiated by hydroxyl radicals, which can lead to ring-opening and the formation of unsaturated dicarbonyl compounds. acs.org The specific substituents on the furan ring play a crucial role in directing the course of these rearrangements and ring-opening reactions. For example, the oxidation of furan-2-carboximidamides can lead to rearrangement and the formation of 2-acylaminofurans. rsc.org

Reactivity of the Formyl Group in the Phenyl Moiety

The formyl group (an aldehyde) attached to the phenyl ring at the ortho position relative to the furan moiety is a site of rich chemical reactivity, primarily involving nucleophilic additions and redox transformations. numberanalytics.com

Nucleophilic Addition Reactions and Derivatives Formation

The carbonyl carbon of the formyl group is electrophilic and readily undergoes nucleophilic addition reactions. This is a fundamental reaction for aldehydes, leading to a wide array of derivatives. For instance, reaction with amines can form imines, which can be further reduced or participate in cyclization reactions. beilstein-journals.orgdiva-portal.org The proximity of the furan ring and the carboxylic acid group in this compound could lead to interesting intramolecular reactions following an initial nucleophilic addition to the aldehyde. For example, a tandem nucleophilic addition and cycloisomerization has been reported for N-2-formylphenyl derivatives of indoles. nih.govacs.org

Oxidation and Reduction Chemistry of Aromatic Aldehydes

Aromatic aldehydes can be readily oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. rsc.org Common oxidants include potassium permanganate (B83412), chromium-based reagents, and milder, more selective agents like sodium chlorite (B76162). dergipark.org.tr Green chemistry approaches have explored the use of hydrogen peroxide and Oxone for this transformation. teknoscienze.comacs.orgresearchgate.net The oxidation of the formyl group in this compound would yield a dicarboxylic acid derivative.

Conversely, the formyl group can be reduced to a primary alcohol. britannica.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.comjlu.edu.cn Catalytic hydrogenation is also an effective method. beilstein-journals.org The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, some methods are specifically designed for the selective reduction of aromatic aldehydes. coventry.ac.ukrsc.org Aromatic aldehydes lacking an α-hydrogen can undergo the Cannizzaro reaction in the presence of a strong base, where one molecule is oxidized and another is reduced. britannica.com

ReactionReagentsProduct
Oxidation KMnO₄, CrO₃, NaClO₂, H₂O₂, Oxone rsc.orgdergipark.org.tracs.orgresearchgate.netCarboxylic Acid
Reduction NaBH₄, LiAlH₄, Catalytic Hydrogenation britannica.comjlu.edu.cnbeilstein-journals.orgPrimary Alcohol
Nucleophilic Addition Amines, Organometallics, etc. beilstein-journals.orgdiva-portal.orgImines, Alcohols, etc.
Cannizzaro Reaction Strong Base (for aldehydes without α-H) britannica.comCarboxylic Acid and Primary Alcohol

Condensation Reactions with Various Nucleophiles

The aldehyde moiety of this compound is a prime site for carbon-carbon bond formation via condensation reactions. The reactivity of the formyl group, being attached to a phenyl ring which is conjugated to the furan system, is expected to be comparable to other 5-aryl-2-furaldehydes. These aldehydes are known to be versatile substrates for reactions with various nucleophiles, particularly active methylene (B1212753) compounds in Knoevenagel-type condensations and phosphorus ylides in the Wittig reaction. sphinxsai.comdamascusuniversity.edu.sy

Knoevenagel Condensation: This reaction involves the nucleophilic addition of a compound with an active methylene group (e.g., malonic acid derivatives, cyanoacetates, indan-1,3-dione) to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or diethylamine. sphinxsai.comdamascusuniversity.edu.sy For 5-substituted furan-2-carboxaldehydes, these condensations proceed efficiently, offering a reliable route to new vinyl-furan derivatives. sphinxsai.comdamascusuniversity.edu.sy In the case of this compound, reaction with an active methylene nucleophile like malononitrile (B47326) or methyl cyanoacetate (B8463686) would be expected to yield the corresponding 5-(2-(2,2-dicyanovinyl)phenyl)-2-furoic acid or its ester equivalent, respectively. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a base/solvent, is particularly noteworthy as it can facilitate condensation followed by decarboxylation when the nucleophile is a malonic acid derivative. wikipedia.orgorganic-chemistry.org

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with high regioselectivity regarding the double bond position. wikipedia.orglibretexts.org The reaction employs a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com The aldehyde group of this compound is expected to react readily with various Wittig reagents. For example, reaction with methyltriphenylphosphonium (B96628) bromide (to form the ylide in situ) would introduce a vinyl group, affording 5-(2-vinylphenyl)-2-furoic acid. The stereochemical outcome of the Wittig reaction (Z or E-alkene) is highly dependent on the nature of the ylide; unstabilized ylides generally favor the Z-isomer, while stabilized ylides yield the E-isomer. organic-chemistry.org

The following table summarizes representative condensation reactions based on analogous 5-substituted furan aldehydes, demonstrating the expected reactivity of the target compound.

Reaction TypeAldehyde Substrate (Analogue)Nucleophile/ReagentCatalyst/ConditionsProduct TypeYieldReference
Knoevenagel5-Nitro-2-furaldehydeCreatinineAcetic Anhydride, Acetic Acid5-(5-Nitro-furfurylidene)-creatinineGood sphinxsai.comresearchgate.net
Knoevenagel5-Bromo-2-furaldehydeIndan-1,3-dioneEthanol, RT2-(5-Bromo-furfurylidene)-indan-1,3-dione46-72% damascusuniversity.edu.sy
WittigGeneral AldehydeMethyltriphenyl-phosphonium bromideStrong base (e.g., n-BuLi)Terminal AlkeneVaries wikipedia.org
Wittig (stabilized ylide)General Aldehyde(Carbethoxymethylene) triphenylphosphoraneNone (stable ylide)(E)-α,β-Unsaturated EsterVaries organic-chemistry.org

Reactivity of the Carboxylic Acid Moiety

Esterification and Amidation Reactions for Derivatization

The carboxylic acid function of this compound can be readily converted into esters and amides, which are common strategies for modifying pharmacokinetic properties or for creating building blocks for further synthesis.

Esterification: Standard esterification methods, such as Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction with alkyl halides in the presence of a base, are expected to be effective. For instance, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 5-(2-formylphenyl)-2-furoate. The use of supercritical CO2 as a self-generating acid catalyst for the esterification of 2,5-furandicarboxylic acid has also been reported, representing a greener alternative. google.com

Amidation: Amide bond formation is a fundamental transformation in medicinal chemistry. Direct condensation of the carboxylic acid with an amine using a coupling agent is the most common approach. Research on the synthesis of amides from closely related 5-aryl-2-furoic acids has shown high efficiency. researchgate.netpensoft.net For example, 5-aryl-2-furoic acids react with various arylamines in the presence of phenylsulfonyl chloride under phase transfer catalysis to give N-aryl-5-aryl-2-furoyl amides in excellent yields. researchgate.net Another established method involves converting the furoic acid to its acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. pensoft.netgoogle.com This two-step procedure is highly effective for synthesizing amides with a wide range of amines.

The table below presents examples of amidation reactions for analogous 5-aryl-2-furoic acids.

Carboxylic Acid Substrate (Analogue)AmineReagents/ConditionsProductYieldReference
5-(4-Chlorophenyl)-2-furoic acidAnilinePhSO₂Cl, K₂CO₃, Toluene/H₂ON-Phenyl-5-(4-chlorophenyl)-2-furoyl amide92% researchgate.net
5-Phenyl-2-furoic acid4-MethylanilinePhSO₂Cl, K₂CO₃, Toluene/H₂ON-(4-Methylphenyl)-5-phenyl-2-furoyl amide94% researchgate.net
5-(4-Chlorophenyl)-2-furoic acidMorpholine1. SOCl₂, Benzene, reflux; 2. Morpholine, Dioxane, RT4-(5-(4-Chlorophenyl)-2-furoyl)morpholine72% pensoft.net
2-Furoic Acid8-Amino-2-naphthol2-Furoyl chloride, Na₂CO₃, H₂O2-Furoic amide of 8-amino-2-naphtholGood google.com

Decarboxylation Pathways and Stability Profiles

The stability of the furoic acid moiety is a critical consideration, particularly under thermal or catalytic stress. Decarboxylation of 2-furoic acids results in the formation of the corresponding furan. Studies on the parent 2-furoic acid show that its thermal decarboxylation to furan begins to occur at temperatures around 140-160 °C. researchgate.netnih.gov Catalytic methods can facilitate this process at lower temperatures. For example, silver nanoparticles and copper(I) complexes have been shown to effectively catalyze the protodecarboxylation of 2-furoic acid. researchgate.netresearchgate.net

The substituent at the 5-position significantly influences the stability of the furoic acid. The presence of the electron-withdrawing 2-formylphenyl group on the furan ring is expected to facilitate decarboxylation compared to the unsubstituted 2-furoic acid by stabilizing the anionic intermediate formed during the reaction. Conversely, enzymatic studies provide a different perspective on stability. The enzyme HmfF, which catalyzes the reversible decarboxylation of 2,5-furandicarboxylic acid to 2-furoic acid, was tested against a panel of substrates. acs.org Notably, 5-formyl-2-furoic acid was found to be inactive, indicating its stability against decarboxylation under these specific biocatalytic conditions. acs.org This highlights that stability is highly dependent on the specific pathway and conditions employed.

Inter-functional Group Interactions and Their Influence on Reaction Outcomes

The ortho-positioning of the formyl group relative to the point of attachment of the phenyl ring to the furan core creates a unique stereochemical environment where the aldehyde and the carboxylic acid can interact. This through-space interaction, often termed neighboring group participation (NGP), can lead to significant rate accelerations and altered reaction mechanisms compared to isomers where the functional groups are further apart. wikipedia.org

A key example of NGP by a formyl group has been demonstrated in the alkaline hydrolysis of methyl 8-formyl-1-naphthoate. rsc.org In this system, which is structurally analogous to an ester of this compound, the formyl group participates directly in the hydrolysis of the ester. The reaction proceeds via an initial intramolecular nucleophilic attack of the hydroxide (B78521) ion on the formyl carbon, forming a hemiacetal anion. This anion then acts as an intramolecular nucleophile, attacking the nearby ester carbonyl carbon to form a transient lactone intermediate, which subsequently hydrolyzes to the final products. This pathway leads to a significant rate enhancement compared to isomers without the participating formyl group. rsc.org

This principle can be directly applied to the this compound scaffold. During reactions at the carboxylic acid center (or its ester/amide derivatives), the ortho-formyl group can act as an intramolecular catalyst or participating group. rsc.orgnih.gov For instance, during the hydrolysis of a methyl ester of the title compound, the formyl group could facilitate the reaction via a similar mechanism involving a transient hemiacetal and a lactone-like intermediate. This participation is highly dependent on the conformation of the molecule, which must allow the formyl and ester groups to come into close proximity.

Conversely, reactions at the aldehyde group could be influenced by the carboxylic acid. The acidity of the carboxyl group could provide intramolecular general acid catalysis for nucleophilic addition to the aldehyde. nih.govnih.gov Furthermore, the two groups can react with each other under certain conditions, for example, to form a cyclic lactol, particularly if the carboxylic acid is first reduced to an alcohol. These interactions underscore the importance of considering the entire molecular architecture when predicting reaction outcomes, as the reactivity of one functional group can be profoundly modulated by the presence of the other. mdpi.combeilstein-journals.org

Derivatization Strategies and Advanced Functionalization of 5 2 Formylphenyl 2 Furoic Acid Scaffolds

Strategic Structural Modifications of the Furan (B31954) Ring (e.g., Halogenation, Alkylation)

The furan ring in 5-aryl-2-furoic acids can undergo various structural modifications, including halogenation and alkylation, to introduce new functionalities and modulate the electronic properties of the molecule.

Halogenation: Halogenation of the furan ring can be achieved using various reagents. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones can be synthesized through oxidation of furfural (B47365) followed by halogenation. mdpi.comnih.gov In the presence of thionyl chloride or phosphorus tribromide, the hydroxyl group of 5-hydroxy-2(5H)-furanones can be halogenated. nih.gov While specific studies on the direct halogenation of 5-(2-formylphenyl)-2-furoic acid are not prevalent, general methods for furan halogenation can be applied. For example, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent.

Alkylation: Alkylation of the furan ring, particularly at the C5 position, has been demonstrated for 2-furoic acid derivatives. Acid-catalyzed Friedel-Crafts reactions using alcohols can introduce various alkyl groups, including adamantyl and cycloalkyl substituents, onto the furan ring. researchgate.net Furthermore, the dianion of 2-methyl-3-furoic acid can be alkylated with various electrophiles in good yields. scholaris.ca These methods suggest that the furan ring of this compound could be similarly functionalized, provided the reaction conditions are compatible with the existing aldehyde and carboxylic acid groups.

Table 1: Potential Strategic Structural Modifications of the Furan Ring

Transformation Reagent(s) Potential Product
Bromination N-Bromosuccinimide (NBS) 5-(2-Formylphenyl)-X-bromo-2-furoic acid
Chlorination Thionyl Chloride (SOCl₂) 5-(2-Formylphenyl)-X-chloro-2-furoic acid
Friedel-Crafts Alkylation R-OH, Acid Catalyst 5-(2-Formylphenyl)-X-alkyl-2-furoic acid

Transformations at the Phenyl Moiety and Introduction of New Substituents

The phenyl ring of 5-aryl-2-furoic acids is amenable to various transformations, allowing for the introduction of new substituents that can significantly impact the molecule's properties. The synthesis of substituted 5-phenyl-2-furancarboxylic acids has been achieved through modified Meerwein arylation of pyromucic acid. cas.cz This suggests that the substitution pattern on the phenyl ring can be determined from the choice of the starting arylamine.

For the existing this compound, the formyl group can direct further electrophilic aromatic substitution to the meta position. Alternatively, the formyl group can be modified to other functional groups, which in turn can direct further substitutions. For instance, reduction of the formyl group to a hydroxymethyl group, followed by etherification or esterification, can alter the directing effects for subsequent reactions on the phenyl ring.

Table 2: Potential Transformations at the Phenyl Moiety

Transformation Reagent(s)/Method Potential Product
Nitration HNO₃, H₂SO₄ 5-(2-Formyl-X-nitrophenyl)-2-furoic acid
Halogenation X₂, Lewis Acid 5-(2-Formyl-X-halophenyl)-2-furoic acid
Sulfonation Fuming H₂SO₄ 5-(2-Formyl-X-sulfophenyl)-2-furoic acid

Diverse Chemical Transformations of the Aldehyde and Carboxylic Acid Groups

The aldehyde and carboxylic acid functionalities are key handles for the derivatization of the this compound scaffold.

Selective Reduction: The selective reduction of the formyl group in the presence of a carboxylic acid can be challenging. However, several methods have been developed for this purpose. Manganese-catalyzed hydrosilylation has been shown to selectively reduce carboxylic acids to aldehydes after hydrolysis of the intermediate disilylacetals. rsc.org Visible light photoredox catalysis also allows for the direct reduction of carboxylic acids to aldehydes with a hydrosilane. sci-hub.sersc.org These methods could potentially be adapted for the selective reduction of the aldehyde in the presence of the carboxylic acid by tuning the reaction conditions. More traditionally, chemoselective reduction of an aldehyde in the presence of a carboxylic acid can be achieved using reagents like sodium triacetoxyborohydride.

Selective Oxidation: The formyl group can be selectively oxidized to a carboxylic acid group, yielding a diacid derivative. While specific examples for this compound are scarce, general methods for aldehyde oxidation in the presence of other functional groups can be employed. Reagents such as potassium permanganate (B83412) (KMnO₄) under controlled pH, or Pinnick oxidation conditions (sodium chlorite (B76162) and a scavenger), are known to efficiently oxidize aldehydes to carboxylic acids. The oxidation of a 5-formyl-2-furancarboxylic acid alkyl ester to a 5-ester furan 2-carboxylic acid has been reported, indicating the feasibility of such a transformation on the furan ring itself. epo.org

Table 3: Selective Transformations of the Formyl Group

Transformation Reagent(s) Potential Product
Selective Reduction Sodium triacetoxyborohydride 5-(2-Hydroxymethylphenyl)-2-furoic acid

Esterification: The carboxylic acid group of 5-aryl-2-furoic acids can be readily converted to its corresponding esters. Direct esterification can be achieved by reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid. cas.cz This method has been successfully applied to various 5-aryl-2-furancarboxylic acids. cas.cz

Amide Formation: The synthesis of N-aryl-5-aryl-2-furoyl amides has been accomplished in a one-pot reaction of 5-aryl-2-furoic acids with arylamines using phenylsulfonyl chloride as a reagent under phase transfer catalysis conditions. tandfonline.comresearchgate.net Modern coupling reagents such as N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with N-methylimidazole (NMI) have also been used for the efficient formation of amides from 2-furoic acid. acs.orgbohrium.comhmc.edu These methods are highly applicable for the conversion of the carboxylic acid group of this compound to a wide range of amides.

Table 4: Conversion of the Carboxylic Acid Group

Transformation Reagent(s) Product Type
Esterification R-OH, H₂SO₄ (cat.) Ester
Amide Formation R-NH₂, Phenylsulfonyl chloride, PTC Amide
Amide Formation R-NH₂, TCFH, NMI Amide

Synthesis of Complex Molecular Architectures and Hybrid Systems from this compound Precursors

The bifunctional nature of this compound makes it an excellent building block for the synthesis of complex molecular architectures and hybrid systems. The aldehyde and carboxylic acid groups can participate in a variety of reactions to form macrocycles, polymers, and other intricate structures.

For instance, the aldehyde group can undergo Wittig reactions to form alkenes, which can then be used in ring-closing metathesis to form macrocyclic structures. The aldehyde can also participate in condensation reactions with amines or hydrazines to form imines or hydrazones, which can be further cyclized. The carboxylic acid can be converted to an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate, a versatile intermediate for the synthesis of ureas and carbamates within a larger molecular framework.

The combination of the aldehyde and carboxylic acid functionalities allows for the synthesis of macrocyclic lactones or lactams through intramolecular reactions, or the formation of polyesters and polyamides through polymerization reactions. The Diels-Alder reaction of the furan ring itself can also be employed to build complex polycyclic systems. rsc.orgresearchgate.net

Table 5: Potential Synthetic Routes to Complex Architectures

Reaction Type Functional Groups Involved Potential Complex Architecture
Wittig Reaction & RCM Aldehyde Macrocyclic Alkenes
Condensation & Cyclization Aldehyde, Amine/Hydrazine Heterocyclic Systems
Curtius Rearrangement Carboxylic Acid Macrocyclic Ureas/Carbamates
Intramolecular Esterification/Amidation Aldehyde (after reduction), Carboxylic Acid Macrocyclic Lactones/Lactams
Polymerization Aldehyde (after reduction), Carboxylic Acid Polyesters/Polyamides

Theoretical and Computational Chemistry Approaches to 5 2 Formylphenyl 2 Furoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the electronic structure and energetic properties of 5-(2-Formylphenyl)-2-furoic acid. DFT methods, such as B3LYP with basis sets like 6-31G(d) or 6-311++G(d,p), are used to optimize the molecule's geometry to its most stable, lowest-energy state. nih.govuc.pt These calculations provide a wealth of information about the molecule's electronic landscape.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity, whereas a small gap points to higher reactivity. researchgate.net For molecules containing conjugated systems like furan (B31954) and phenyl rings, these calculations can predict electronic transitions, such as those observed in UV-Vis spectroscopy. researchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations

Parameter Description Significance for this compound
Total Energy The total electronic energy of the optimized molecular structure at 0 Kelvin. Indicates the most stable conformation of the molecule.
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ionization potential and electron-donating capability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron affinity and electron-accepting capability.
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO. researchgate.net A primary indicator of chemical reactivity and kinetic stability. researchgate.net
Dipole Moment A measure of the overall polarity of the molecule. Influences solubility and intermolecular interactions.
NBO Charges Calculated atomic charges based on the NBO population analysis. Helps identify electrophilic and nucleophilic sites within the molecule.
Stabilization Energy (E(2)) Energy of delocalization between donor and acceptor NBOs. researchgate.net Quantifies the strength of intramolecular charge transfer and hyperconjugative interactions. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing all stationary points, including reactants, products, intermediates, and, most importantly, transition states.

For instance, understanding the formation of 5-formyl-2-furoic acid from precursors can be achieved through these methods. researchgate.net Similarly, the mechanism of reactions it might undergo, such as decarboxylation, can be investigated. A computational study on the decarboxylation of the related 2,5-furandicarboxylic acid (FDCA) to 2-furoic acid demonstrated how quantum chemical calculations can distinguish between different possible mechanistic pathways, such as a nucleophilic attack versus a 1,3-dipolar cycloaddition. nih.gov In that case, calculations showed that the reaction proceeds via a nucleophilic attack mechanism, initiated by a C-C bond formation, followed by CO2 release and subsequent bond cleavages to yield the product. nih.gov

Transition state analysis is the cornerstone of this approach. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. By calculating the structure and energy of the transition state, the activation energy (Ea) for the reaction can be determined. This allows for the quantitative prediction of reaction rates and helps explain why certain reaction pathways are favored over others. For complex, multi-step reactions, each step will have its own transition state, and identifying the rate-determining step (the one with the highest activation barrier) is a key outcome of the analysis.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Chemical Transformations

Computational chemistry offers powerful predictive capabilities regarding the reactivity, regioselectivity, and stereoselectivity of chemical transformations involving this compound. These predictions are vital for designing efficient and selective synthetic routes.

Regioselectivity: This refers to the preference for a reaction to occur at one position over another. This compound has several potential reactive sites: the formyl group, the carboxylic acid group, the furan ring, and the phenyl ring. Computational methods can predict the most likely site of attack for a given reagent. For example, in nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity can be predicted by calculating the relative stabilities of the isomeric σ-complex (Meisenheimer) intermediates that could be formed. researchgate.net The pathway proceeding through the most stable intermediate is generally favored. Analysis of the molecule's electrostatic potential (ESP) map can also reveal regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), guiding predictions of where different types of reagents will interact.

Stereoselectivity: This describes the preferential formation of one stereoisomer over another. For reactions that create new chiral centers, computational modeling can predict which diastereomer or enantiomer will be the major product. This is accomplished by calculating the transition state energies for the pathways leading to each stereoisomer. For example, in Diels-Alder reactions involving furan derivatives, DFT calculations have been used to explain unusual exo-selectivity by identifying noncovalent attractive π–π interactions in the transition state that override traditional secondary orbital interactions. mdpi.com The stereoisomer formed via the lower-energy transition state will be the kinetically favored product.

Conformational Analysis and Molecular Dynamics Simulations of Complex Structures

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis aims to identify all stable, low-energy arrangements of the atoms (conformers) and determine their relative energies and populations.

For this compound, significant conformational flexibility arises from the rotation around the single bond connecting the phenyl and furan rings. This rotation changes the dihedral angle between the two rings, leading to different spatial arrangements of the formyl and carboxylic acid groups. Additional conformational isomers can result from the orientation of the hydroxyl group in the carboxylic acid moiety (syn or anti). uc.pt Theoretical searches can systematically explore the potential energy surface to locate all energy minima corresponding to stable conformers. ualberta.ca A study on the related molecule tetrahydro-2-furoic acid demonstrated that a comprehensive theoretical search could identify numerous conformers, with the most stable ones being subsequently verified by experimental rotational spectroscopy. ualberta.ca

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. While quantum calculations are often performed on static structures in a vacuum, MD simulations can model the molecule's movement and conformational changes in a solvent environment at a given temperature. This approach allows for the exploration of the conformational landscape and can reveal the probabilities of the molecule adopting certain shapes, which is crucial for understanding its interactions with other molecules, such as in a biological binding pocket.

Table 2: Potential Conformational Isomers of this compound

Variable Torsion Angle Description of Isomerism Potential Impact
Phenyl-Furan Dihedral Angle Rotation around the C-C bond connecting the two rings. Determines the relative spatial orientation of the formyl and carboxylic acid groups, affecting intramolecular hydrogen bonding possibilities and steric hindrance.
Carboxylic Acid O-H Angle Rotation of the hydroxyl group, leading to syn and anti conformers. uc.pt Can influence intramolecular hydrogen bonding with the furan oxygen or the formyl oxygen, affecting conformer stability.
Formyl Group Orientation Rotation of the C-CHO bond. Can alter steric interactions with the adjacent furan ring.

In-Silico Studies of Molecular Recognition and Binding Sites (General Chemical Interactions)

In-silico studies are a cornerstone of computational chemistry for investigating how a molecule like this compound recognizes and interacts with other chemical species, including proteins, enzymes, or other small molecules. These methods are essential in fields like drug discovery and materials science.

Molecular docking is a primary technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. nih.gov If this compound were being investigated as a potential enzyme inhibitor, for example, docking simulations would be used to place the molecule into the enzyme's active site. The program would then calculate a "binding score" or estimate the binding affinity (e.g., in kcal/mol), which reflects the strength of the interaction. nih.gov These simulations can reveal key binding interactions, such as hydrogen bonds between the carboxylic acid or formyl group and amino acid residues in the binding site.

Furthermore, computational models can be used to study the mechanisms of non-covalent and covalent interactions. A study on the interaction between furfural (B47365) (a related aldehyde) and the amino acid phenylalanine showed that they react to form a Schiff base. mdpi.com This type of investigation, which identifies the specific atoms involved in forming new bonds, is a form of molecular recognition study. For this compound, similar models could predict its likelihood to react with nucleophiles, such as amino groups on proteins, via its formyl group. These in-silico approaches allow for the rapid screening of potential interactions and provide a molecular-level rationale for observed chemical and biological activities. nih.gov

Advanced Applications of 5 2 Formylphenyl 2 Furoic Acid and Its Chemical Scaffolds

Utility as a Versatile Synthetic Building Block in Diversified Organic Synthesis

The bifunctional nature of 5-(2-Formylphenyl)-2-furoic acid, possessing both an aldehyde and a carboxylic acid group on different aromatic rings, renders it a highly versatile building block in organic synthesis. This allows for a wide range of chemical transformations to create diverse heterocyclic and non-heterocyclic compounds. ekb.egbiomedres.us The furan (B31954) moiety itself is a key structural element in many biologically active compounds and serves as a precursor for various pharmaceuticals and agrochemicals. chemimpex.com

The aldehyde group can participate in reactions such as condensation, while the carboxylic acid group can undergo esterification or amidation, enabling the construction of complex molecular architectures. chemimpex.com For instance, furan-2-carboxylic acids, also known as 2-furoic acids, are utilized in the synthesis of nitrofuran antibiotics and anti-inflammatory drugs. chempoint.com The reactivity of the furan ring also allows for its participation in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex polycyclic structures. nih.gov

Table 1: Examples of Heterocyclic Compounds Synthesized from Furan-based Precursors

PrecursorReagentsResulting HeterocycleApplication AreaReference
FuranonesHydrazine HydratePyridazinonesAntiviral ekb.eg
Furfural (B47365)Dimedone, Ammonium CarbonatePolyhydroquinoline--- biomedres.us
Mefenamic AcidHydrazine HydratePyrazole, PyridazineAntibacterial researchgate.net
2-Furoic AcidsMaleimidesCycloadducts--- nih.gov

This table is generated based on data from the text and provides examples of the versatility of furan-based compounds in synthesis.

Role in Catalysis and Development of Novel Reaction Methodologies

The structural motifs present in this compound and its derivatives are instrumental in the field of catalysis. The furan ring and carboxylic acid group can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or other catalytic complexes. researchgate.netchemscene.com These materials can exhibit high porosity and tunable properties, making them effective catalysts for various chemical transformations, including photocatalytic oxidation and CO2 fixation. researchgate.net

Ruthenium pincer complexes, for example, have been employed for the catalytic oxidation of alcohols to carboxylic acid salts in water. researchgate.net Furthermore, furan derivatives are central to the development of sustainable catalytic processes. For instance, the oxidation of furfural, a biomass-derived compound, to furoic acid is a key step in the production of valuable chemicals. nih.gov The development of efficient catalysts for this transformation is an active area of research. nih.govresearchgate.net

Integration into Advanced Materials Design and Synthesis (e.g., Polymers, Coatings, Functional Organic Materials)

Furan-based compounds, including derivatives of this compound, are increasingly being integrated into the design and synthesis of advanced materials. rsc.org The aromatic nature of the furan ring contributes to the thermal and mechanical performance of polymers. acs.org Bio-based epoxy resins derived from furfural and 5-hydroxymethylfurfural (B1680220) (HMF) have shown potential as sustainable alternatives to petroleum-based polymers. acs.org

2,5-Furandicarboxylic acid (FDCA), a related and important furan derivative, is a key monomer for producing bio-based polyesters like poly(ethylene furanoate) (PEF). bohrium.comnih.gov PEF is considered a promising substitute for the widely used petroleum-derived polymer, polyethylene (B3416737) terephthalate (B1205515) (PET). bohrium.commdpi.com The unique properties of furan-based polymers, such as self-mendability and recyclability, can be achieved through the application of the Diels-Alder reaction. bohrium.com These materials find applications in packaging, textiles, and coatings. researchgate.net

Table 2: Properties of Furan-Based Polymers

PolymerMonomersKey PropertiesPotential ApplicationsReference
Bio-based Epoxy ResinsFuran-based diepoxides, diaminesGood thermal and mechanical performanceReplacements for phenyl-based polymers acs.org
Poly(ethylene 2,5-furandicarboxylate) (PEF)2,5-Furandicarboxylic acid, Ethylene glycolComparable to PET, good barrier propertiesPackaging, bottles bohrium.comnih.gov
Thermoreversible Crosslinked Thermoplastic StarchFuran-modified starch, bismaleimidesSelf-mendability, recyclabilityAdvanced materials bohrium.com

This table is generated based on data from the text and showcases the integration of furan-based compounds into advanced materials.

Potential in Supramolecular Chemistry Architectures and Self-Assembly Processes

The principles of self-assembly, where molecules spontaneously organize into well-defined structures, are central to supramolecular chemistry. psu.edu The specific functionalities of this compound make it a candidate for designing molecules that can participate in these processes. The carboxylic acid and aldehyde groups can form hydrogen bonds and other non-covalent interactions, driving the formation of larger, ordered architectures.

Metal-organic frameworks (MOFs) are a prime example of self-assembled supramolecular structures. researchgate.net In MOFs, metal ions or clusters are linked by organic ligands to form porous, crystalline materials. researchgate.netberkeley.edu The dicarboxylate functionality that can be derived from this compound is a common linker in MOF synthesis. berkeley.edu These frameworks have potential applications in gas storage, separation, and catalysis. researchgate.netberkeley.edu The ability to create complex, functional structures through self-assembly opens up new avenues for materials design.

Precursor to Bio-based Chemical Platforms and Renewable Resources

The shift towards a bio-based economy has highlighted the importance of platform chemicals derived from renewable resources like biomass. umass.edu Furan-based compounds, obtainable from the dehydration of carbohydrates, are recognized as key bio-based platform molecules. umass.edumdpi.com Furfural and 5-hydroxymethylfurfural (HMF) are versatile starting materials for a wide range of valuable chemicals and polymers. mdpi.comumass.edu

This compound, being a furan derivative, is part of this sustainable chemical landscape. The synthesis of 2,5-furandicarboxylic acid (FDCA) from biomass-derived precursors is a significant area of research, as FDCA is a building block for bio-based polymers. researchgate.netresearchgate.net The development of green and sustainable routes to furanic compounds, such as the direct carboxylation of 2-furoic acid with CO2, is a key goal. x-mol.com This positions furan-based chemicals as crucial components in the transition away from fossil fuels. umass.edu

Future Research Directions and Unexplored Avenues for 5 2 Formylphenyl 2 Furoic Acid

Development of Novel and Sustainable Synthetic Pathways with High Atom Economy

Current synthetic routes to 5-(2-formylphenyl)-2-furoic acid and its analogs often rely on classical cross-coupling reactions, which may involve multiple steps, expensive catalysts, and the generation of significant waste. Future research should prioritize the development of more sustainable and atom-economical synthetic strategies.

One promising direction is the application of direct C-H activation/arylation reactions. nih.gov This approach would ideally involve the direct coupling of a furan-2-carboxylic acid derivative with a benzaldehyde (B42025) derivative, eliminating the need for pre-functionalized starting materials like organohalides or boronic acids. iucr.org Such methods, often catalyzed by transition metals like palladium or rhodium, are at the forefront of green chemistry, maximizing atom economy by forming C-C bonds with minimal byproduct formation. nih.gov

Furthermore, exploring biocatalytic and chemoenzymatic routes could offer highly selective and environmentally benign alternatives. rsc.orgbohrium.com Enzymes, such as those from the Geotrichum candidum species, have shown efficacy in the oxidation of aldehydes to carboxylic acids. bohrium.com Engineering enzymes or whole-cell systems for the specific synthesis of this bifunctional compound from renewable feedstocks, such as furfural (B47365) derived from biomass, aligns with the principles of a circular economy. nih.govrsc.org The conversion of biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) into furan (B31954) dicarboxylic acid (FDCA) is an area of intense research, and similar strategies could be adapted for the synthesis of more complex derivatives. mdpi.com

Future synthetic research should aim for pathways that are not only efficient and high-yielding but also adhere to green chemistry principles, such as using renewable starting materials, reducing solvent use, and minimizing waste generation. rsc.orgrsc.org

Exploration of Unconventional Reactivity Profiles and Green Chemistry Principles

The dual functionality of this compound allows for a wide range of chemical transformations. While the individual reactivity of aromatic aldehydes and carboxylic acids is well-understood, the interplay between these two groups within the same molecule is a fertile ground for investigation.

Future work should explore intramolecular reactions, where the aldehyde and carboxylic acid groups interact to form novel cyclic structures. For instance, under certain conditions, intramolecular condensation or cyclization reactions could lead to the formation of lactone or lactam-type heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Applying green chemistry principles to the reactions of this compound is another critical research avenue. mdpi.com This includes the use of environmentally benign solvents like water, glycerol, or polyethylene (B3416737) glycol (PEG), which have been shown to enhance reaction rates and selectivity in reactions like the Diels-Alder cycloaddition of furan derivatives. mdpi.com The development of catalyst-free reaction conditions or the use of recyclable catalysts would further enhance the sustainability of its chemical transformations. rsc.org For example, the oxidation of the aldehyde group to a carboxylic acid can be achieved under mild, eco-friendly conditions using reagents like Oxone in aqueous media. acs.orgdergipark.org.tr

Investigating unusual reaction modes, such as those promoted by supramolecular capsules or N-heterocyclic carbenes (NHCs), could also unveil novel reactivity. core.ac.ukacs.org For instance, NHCs have been shown to facilitate the unexpected transformation of aromatic aldehydes to carboxylic acids using carbon dioxide as a reactant. acs.org

Advanced Computational Predictions for Rational Design of Functionalized Derivatives

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding the rational design of new functionalized derivatives of this compound.

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, conformational preferences, and reaction mechanisms. chemrxiv.orgacs.orgresearchgate.netbohrium.com Such studies can provide insights into the reactivity of the aldehyde and carboxylic acid groups, predict the feasibility of novel synthetic pathways, and help in understanding the stability of potential products. acs.orgresearchgate.netresearchgate.net For instance, DFT can be used to model the transition states of intramolecular reactions or to predict the regioselectivity of intermolecular reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their biological activities or material properties. unram.ac.id By building models based on a set of synthesized and tested compounds, researchers can predict the properties of virtual compounds, allowing for the prioritization of synthetic targets with desired characteristics, such as enhanced medicinal efficacy or improved performance as corrosion inhibitors. unram.ac.id

Molecular dynamics (MD) simulations can be used to study the interactions of these molecules with biological targets, such as proteins or nucleic acids, or to understand their behavior in different solvent environments. acs.org This can be particularly useful in drug discovery, helping to predict binding affinities and modes of action.

Integration into Multi-component Reaction Methodologies and Combinatorial Chemistry

The bifunctional nature of this compound makes it an ideal building block for multi-component reactions (MCRs) and combinatorial chemistry. nih.govthieme-connect.comnih.gov MCRs, which combine three or more reactants in a single pot to form a complex product, are highly efficient and align with the principles of green chemistry. acs.orgtcichemicals.com

The aldehyde group can participate in a variety of MCRs, such as the Ugi, Passerini, and Biginelli reactions, while the carboxylic acid can also be a key component in these transformations. tcichemicals.combohrium.com This dual reactivity allows for the creation of diverse molecular libraries from a single scaffold. nih.govthieme-connect.com For example, using this compound in an Ugi four-component reaction could generate a library of complex, peptide-like molecules with potential biological activity. tcichemicals.com

The strategic use of this compound as a bifunctional building block in combinatorial synthesis can rapidly generate large libraries of compounds for high-throughput screening. nih.govrsc.org This approach is invaluable in the search for new drug candidates and materials with novel properties. The ability to introduce diversity at multiple points in the molecule by reacting either the aldehyde or the carboxylic acid group, or both, provides a powerful tool for exploring chemical space. nih.gov

Future research should focus on developing novel MCRs that specifically leverage the unique structure of this compound and applying these methods to the synthesis of libraries of heterocycles and other complex organic molecules. nih.govresearchgate.net

Investigation of Solid-State Reactivity and Mechanochemical Transformations

Solid-state chemistry and mechanochemistry offer solvent-free or solvent-minimized approaches to chemical synthesis, which are inherently greener than traditional solution-phase methods. rsc.orgnih.govmdpi.com Investigating the reactivity of this compound under these conditions is a promising and largely unexplored area.

Mechanochemical methods, such as ball milling, use mechanical force to induce chemical reactions. rsc.orgmdpi.commurraystate.edu This technique has been successfully applied to a range of organic reactions, including the synthesis of furan derivatives and reactions involving carbonyl compounds. murraystate.edubeilstein-journals.orgresearchgate.net Future studies could explore the mechanochemical synthesis of this compound itself or its subsequent transformations, such as condensation or cycloaddition reactions. researchgate.net The absence of bulk solvent in mechanochemical reactions can sometimes lead to different product selectivities compared to solution-phase reactions. beilstein-journals.org

Solid-state reactions, initiated by heat or light, could also be investigated. researchgate.netresearchgate.netbit.edu.cn The crystalline packing of this compound could pre-organize the molecules in a way that facilitates specific intermolecular reactions upon activation. The study of aromatic-carbonyl interactions in the solid state is an emerging field, and this molecule provides an excellent platform to explore such phenomena. cas.cn

These solvent-free techniques not only reduce environmental impact but can also provide access to novel products or polymorphs that are inaccessible from solution. nih.gov Exploring the solid-state and mechanochemical reactivity of this compound could therefore lead to both greener chemical processes and new materials with unique properties.

Q & A

Basic: What synthetic strategies are recommended for the preparation of 5-(2-Formylphenyl)-2-furoic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
Begin with coupling reactions between 2-formylphenyl derivatives and furoic acid precursors. Alkaline conditions (e.g., K₂CO₃ or NaOH) can facilitate nucleophilic substitution at the furan ring’s 5-position . Optimize solvent choice (e.g., DMF or DMSO) and temperature (80–120°C) to enhance reaction efficiency. Post-synthesis, employ recrystallization or column chromatography for purification, and validate purity via HPLC or melting point analysis (e.g., lit. m.p. 233–237°C for structurally similar compounds) .

Advanced: How can isotopic labeling (e.g., ¹³C) be strategically incorporated into this compound to study its metabolic pathways or reaction mechanisms?

Methodological Answer:
Introduce ¹³C labels at specific positions (e.g., formyl carbon or furan ring) using isotopically labeled precursors, as demonstrated in the synthesis of 5-formyl-2-furoic acid isotopomers . Track isotopic distribution in metabolites via NMR or LC-MS, focusing on degradation products like formic acid (¹³C-formic acid in the case of 5-(¹³C-formyl) derivatives). This method enables precise mapping of metabolic fates in biological systems .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • ¹H/¹³C NMR: Identify furan protons (δ 6.5–7.5 ppm, J ≈ 3.6 Hz for coupling patterns) and formyl protons (δ ~9.8 ppm). Carboxylic acid protons (if present) appear at δ ~12–13 ppm .
  • FT-IR: Confirm carboxylic acid (1700–1720 cm⁻¹) and aldehyde (≈1725 cm⁻¹) functional groups.
  • HRMS: Validate molecular mass (e.g., theoretical m/z for C₁₂H₈O₄: 216.0423) .

Advanced: What computational methods can predict the reactivity of this compound in nucleophilic aromatic substitution or cross-coupling reactions?

Methodological Answer:
Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density on the aryl ring. Compare electrophilic Fukui indices to identify reactive sites for Suzuki-Miyaura couplings or aminations. Solvent effects (via PCM models) and transition-state analysis refine predictions for regioselectivity .

Basic: How should researchers design stability studies to assess the degradation profile of this compound under varying pH and temperature conditions?

Methodological Answer:
Conduct accelerated stability testing in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via LC-MS, focusing on pathways like formyl group oxidation (to carboxylic acid) or decarboxylation. Use Arrhenius plots to extrapolate shelf-life under standard conditions (e.g., 25°C) .

Advanced: What in vitro models are appropriate for evaluating the inhibitory effects of this compound on enzymes like acetyl-CoA carboxylase (ACC) or cathepsin K?

Methodological Answer:

  • ACC Inhibition: Use recombinant ACC in a malonyl-CoA synthesis assay. Measure IC₅₀ values via NADPH depletion .
  • Cathepsin K Inhibition: Employ fluorogenic substrates (e.g., Z-FR-AMC) in osteoclast lysates. Validate selectivity against cysteine proteases (e.g., cathepsin B/L) .

Basic: What safety precautions and handling protocols are essential when working with this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats.
  • Ventilation: Use a fume hood to avoid inhalation of fine particles.
  • Storage: Keep in a desiccator at 2–8°C, away from oxidizers.
  • Emergency Protocols: Rinse exposed skin/eyes with water for 15 minutes and consult SDS guidelines for similar furoic acids (e.g., WGK 3 classification) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:
Perform meta-analysis focusing on variables like assay conditions (cell lines, concentrations) and compound purity (≥95% by HPLC). Reproduce studies under standardized protocols and use orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. cellular functional assays) to validate results. Address structural ambiguities via X-ray crystallography or NOESY NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.